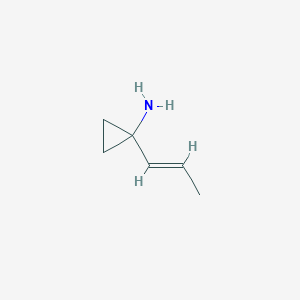
(E)-1-(Prop-1-enyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Prop-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a prop-1-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Prop-1-enyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc or copper.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(Prop-1-enyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes, nitriles, or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the prop-1-enyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce saturated amines.
Scientific Research Applications
(E)-1-(Prop-1-enyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound may be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, materials, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(Prop-1-enyl)cyclopropanamine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Cyclopropanamine: Lacks the prop-1-enyl group, making it less sterically hindered and potentially less reactive.
(Z)-1-(Prop-1-enyl)cyclopropanamine: The geometric isomer with different spatial arrangement, which can lead to different reactivity and biological activity.
Cyclopropylamine: Similar structure but without the prop-1-enyl group, leading to different chemical and biological properties.
Uniqueness: (E)-1-(Prop-1-enyl)cyclopropanamine is unique due to its specific geometric configuration and the presence of both the cyclopropane ring and the prop-1-enyl group
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-6(7)4-5-6/h2-3H,4-5,7H2,1H3/b3-2+ |
InChI Key |
XFACDXXSXXDYFB-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1(CC1)N |
Canonical SMILES |
CC=CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)

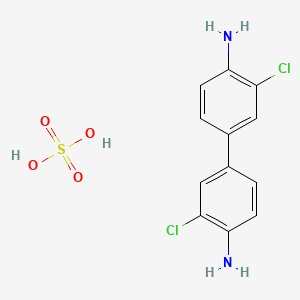
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

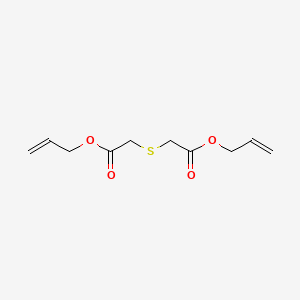
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
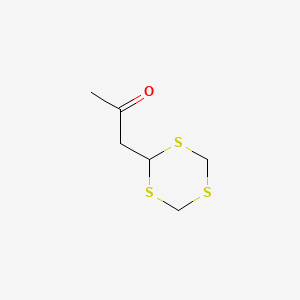
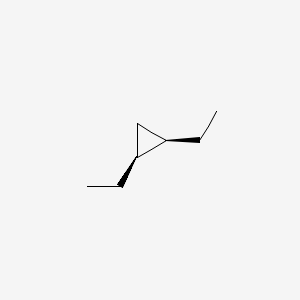

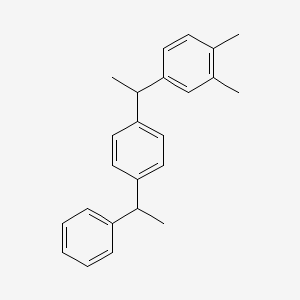
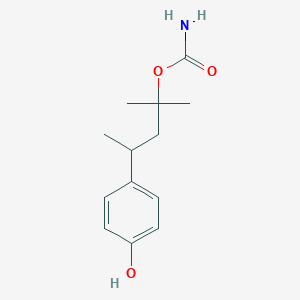
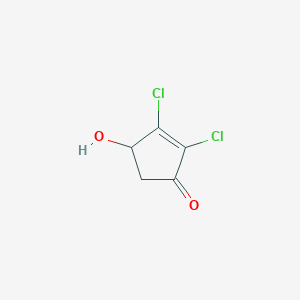
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
